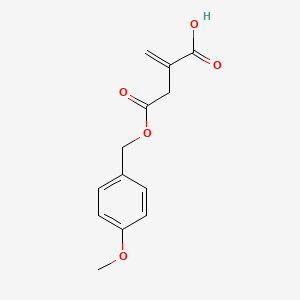

4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid

Overview

Description

4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid is an organic compound with a complex structure that includes a methoxybenzyl group, a methylene group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the use of boronic esters as protective groups in carbohydrate chemistry. This method involves the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives, followed by functionalization and deprotection under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of protective groups and selective functionalization, are likely to be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield p-anisaldehyde, while reduction of the carbonyl group can produce corresponding alcohols.

Scientific Research Applications

4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can participate in hydrogen bonding and hydrophobic interactions, while the methylene and carbonyl groups can undergo nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Methoxyphenylboronic acid: Similar in structure due to the methoxybenzyl group, but differs in its boronic acid moiety.

4-Methoxybenzoic acid: Shares the methoxybenzyl group but lacks the methylene and carbonyl groups present in 4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 250.25 g/mol

- CAS Number : 60427-77-2

The compound features a methoxybenzyl group, a methylene group, and a butanoic acid moiety, which contribute to its unique reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Formation of Intermediates : Utilizing boronic esters as protective groups in carbohydrate chemistry.

- Functionalization : Selective functionalization under mild conditions to achieve high yields.

- Deprotection : Removal of protective groups to obtain the final product.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been studied for its anticancer properties. Notable findings include:

- Cytotoxic Effects : The compound demonstrated cytotoxicity against several human cancer cell lines, including HeLa (cervical cancer), HCT-116 (colorectal cancer), and A549 (lung cancer).

- Mechanisms of Action : It appears to induce apoptosis in cancer cells through mitochondrial pathways and inhibit tumor angiogenesis by disrupting vascular endothelial growth factor (VEGF) signaling pathways.

| Cell Line | IC (µg/mL) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| HCT-116 | 8.7 | Inhibition of angiogenesis |

| A549 | 15.0 | Mitochondrial dysfunction |

Other Biological Activities

Additional studies have explored the compound's role in modulating metabolic pathways, particularly its potential effects on fatty acid synthesis and insulin signaling pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The methoxybenzyl group can form hydrogen bonds with target proteins.

- Nucleophilic Reactions : The carbonyl group can undergo nucleophilic attack, affecting enzyme activity.

- Electrophilic Interactions : The compound may also participate in electrophilic reactions that modulate receptor activity.

Case Studies

- Study on Anticancer Activity :

-

Antimicrobial Efficacy :

- Research highlighted the effectiveness of derivatives against Gram-positive and Gram-negative bacteria, indicating potential for development into antimicrobial agents.

-

Metabolic Modulation :

- Investigations into the compound's effects on glucose metabolism revealed improvements in insulin sensitivity in diabetic models, suggesting therapeutic potential for metabolic disorders.

Properties

IUPAC Name |

4-[(4-methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-9(13(15)16)7-12(14)18-8-10-3-5-11(17-2)6-4-10/h3-6H,1,7-8H2,2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWJSSDMIGOBCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363767 | |

| Record name | 4-[(4-Methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60427-77-2 | |

| Record name | 4-[(4-Methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.